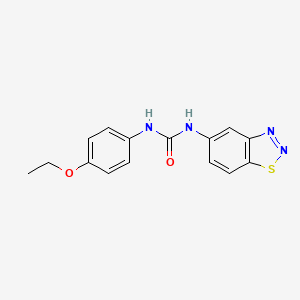

N-1,2,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiadiazole derivatives, including those with urea linkages, have attracted considerable interest due to their wide range of potential applications, including as plant growth regulators and in medicinal chemistry. The structural diversity and functional adaptability of these compounds allow for the exploration of various biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of benzothiadiazole-urea derivatives typically involves the reaction of benzothiadiazole with various isocyanates or isothiocyanates under different conditions. For example, microwave irradiation has been used to synthesize N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas, offering excellent yields and demonstrating the efficiency of this method (Quan Zheng-jun, 2007).

Molecular Structure Analysis

X-ray crystallography, NMR, MS, and IR techniques are commonly employed to characterize the molecular structure of synthesized compounds. These analyses provide detailed information about the crystal packing, molecular conformations, and intermolecular interactions, which are essential for understanding the compounds' properties and activities. For instance, a study detailed the crystal structure of a benzothiadiazole-urea derivative, highlighting the planarity of the urea scaffold and its interactions within the crystal lattice (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Benzothiadiazole-ureas engage in various chemical reactions, reflective of their functional groups. Their reactivity can lead to the formation of different derivatives, each exhibiting unique properties. For example, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Applications De Recherche Scientifique

Enzymatic Inhibition and Anticancer Applications

Urea derivatives, including those related to benzothiadiazole, have been synthesized and assessed for their potential in inhibiting enzymes and combating cancer. One study synthesized derivatives and tested them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, revealing varied inhibition ranges. Specifically, a new compound showed in vitro anticancer activity against a prostate cancer cell line, indicating the potential of these compounds in developing new anticancer therapies (Mustafa et al., 2014).

Plant Biology and Growth Regulation

In the realm of plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, displaying cytokinin-like activity. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in vitro plant morphogenesis studies to enhance adventitious root formation. This exploration into urea derivatives offers new insights into their biological activity and potential applications in agriculture and plant tissue culture (Ricci & Bertoletti, 2009).

Material Science and Photovoltaic Performance

The synthesis of benzothiadiazole derivatives bearing thermally cleavable ester groups has been explored for applications in polymer photovoltaic devices. These compounds, when copolymerized with alkylsubstituted cyclopentadithiophene, exhibit band gaps suitable for photovoltaic applications. The positioning of ester groups significantly influences the photovoltaic performance and film morphology, demonstrating the potential of these materials in improving the efficiency of solar energy conversion (Helgesen et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-14-13(9-11)18-19-22-14/h3-9H,2H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUGYLXWIXHZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,3-Benzothiadiazol-5-YL)-1-(4-ethoxyphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)